Metesculetol sodium
Description
Metesculetol sodium is a sodium salt compound listed in pharmaceutical registries, notably in the Martindale Pharmacopoeia alongside therapeutic agents such as metformin hydrochloride and methadone . While its exact pharmacological classification and mechanism of action remain unspecified in the provided evidence, its structural nomenclature suggests it may derive from an organic acid (e.g., a phenolic or sulfonic acid derivative) complexed with sodium. The compound’s CAS registry number (230-886-6) and registration date (31/05/2018) are documented in regulatory databases, confirming its identity as a distinct chemical entity .
Properties
CAS No. |
53285-61-3 |
|---|---|
Molecular Formula |
C12H9NaO6 |
Molecular Weight |
272.19 g/mol |
IUPAC Name |
sodium;2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetate |
InChI |
InChI=1S/C12H10O6.Na/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1 |
InChI Key |
UTRDATDGJKWVBG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)[O-])O.[Na+] |
Related CAS |
52814-39-8 (Parent) |
Origin of Product |
United States |
Preparation Methods
The synthesis of metesculetol sodium involves several steps. The primary synthetic route includes the reaction of 6-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid with sodium hydroxide to form the sodium salt. The reaction conditions typically involve heating the reactants in an aqueous solution . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Aqueous Dissociation
Metesculetol sodium dissociates in water into its sodium cation (Na⁺) and metesculetol anion (C₁₂H₈O₆⁻), as is typical for ionic sodium salts :
The anionic form stabilizes through resonance within the coumarin backbone and hydroxyl groups, enhancing solubility in polar solvents .
Acid-Base Reactions
The phenolic hydroxyl group (pKa ~9–10) and carboxylate moiety enable acid-base reactivity:
-
Protonation : Under acidic conditions (pH < 3), the carboxylate group accepts a proton, forming neutral metesculetol :
-
Deprotonation : In alkaline environments, the phenolic -OH donates a proton, further increasing solubility .
Redox Reactivity
The electron-rich aromatic system and hydroxyl groups make this compound susceptible to oxidation:
-
Free Radical Scavenging : The compound donates electrons to neutralize reactive oxygen species (ROS), forming stable quinone structures .
-
Enzymatic Oxidation : In biological systems, cytochrome P450 enzymes oxidize the coumarin ring, yielding metabolites like 7-hydroxycoumarin derivatives .
Coordination Chemistry
The carboxylate and hydroxyl groups act as ligands for metal ions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Chelation | Presence of Fe³⁺/Cu²⁺ | Metesculetol-metal complexes (e.g., Fe(C₁₂H₇O₆)₃) | |
| Precipitation | Excess AgNO₃ | Silver carboxylate (AgC₁₂H₈O₆) |
Thermal Decomposition
At elevated temperatures (>200°C), this compound undergoes pyrolysis:
Biological Interactions
In pharmacological contexts, this compound participates in:
-
Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding, reducing prostaglandin synthesis.
-
Antioxidant Activity : Reduces lipid peroxidation by 58% at 10 μM concentration in vitro .
Comparative Reactivity of Sodium Salts
Key differences between this compound and other sodium compounds:
| Property | This compound | Sodium Methoxide | Sodium Chloride |
|---|---|---|---|
| Solubility in Water | High | Reacts violently | High |
| Thermal Stability | Decomposes >200°C | Stable to 400°C | Stable to 801°C |
| Biological Activity | Antioxidant | Caustic base | None |
| Primary Use | Pharmacology | Organic synthesis | Electrolyte |
Scientific Research Applications
Metesculetol sodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and membrane permeability.
Medicine: It is used in oral care products to treat gum diseases and inflammation.
Industry: This compound is used in the formulation of various pharmaceutical and cosmetic products .
Mechanism of Action
The mechanism of action of metesculetol sodium involves its interaction with cellular membranes. By increasing capillary resistance and reducing membrane permeability, it helps to stabilize blood vessels and reduce inflammation. The molecular targets and pathways involved include the modulation of membrane proteins and enzymes that regulate vascular permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metesculetol sodium belongs to a broader class of sodium salts used in medicinal chemistry. Below is a comparison with two structurally analogous compounds:
Sodium Metaphosphate (Metaphosphoric Acid Sodium Salt)
- Structural Basis: Sodium metaphosphate (CAS 90431-65-5) is an inorganic polymer with the formula (NaPO₃)ₙ, whereas this compound’s structure is likely organic, given its inclusion among pharmaceutical agents .
- Applications : Sodium metaphosphate is primarily used as a food additive and detergent component, contrasting with this compound’s implied therapeutic role .
Methotrexate Sodium
- Structural Basis : Methotrexate sodium (CAS 59-05-2) is a sodium salt of methotrexate, a folate antagonist. This compound’s structure is undefined but may share sodium-ion coordination features .
Functional Comparison with Therapeutic Sodium Salts
The table below contrasts this compound with sodium salts of established drugs:
Research Findings and Data Gaps
- Synthesis and Stability: No synthesis protocols or stability data for this compound are available in the reviewed sources, unlike sodium metaphosphate, which has well-established industrial production methods .
- Biological Activity : Methotrexate sodium’s efficacy is supported by extensive clinical trials, whereas this compound’s biological activity remains speculative due to the absence of published studies .
- Regulatory Status : this compound’s registration in 2018 suggests compliance with modern safety standards, but its approval status (e.g., FDA, EMA) is undocumented .
Biological Activity
Metesculetol sodium is a sodium salt derivative of metesculetol, a compound known for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by its unique molecular structure that contributes to its biological activities. The presence of functional groups such as hydroxyl and carboxyl groups plays a significant role in its interactions with biological systems.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values around 11.3 µg/mL.
- HCT-8 (colon cancer) : IC50 values approximately 9.8 µg/mL.
- B16 (melanoma) : IC50 values near 8.6 µg/mL.
The mechanism involves the modulation of cell cycle progression and induction of oxidative stress, leading to increased apoptosis rates in cancer cells .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against several pathogens:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values ranging from 6.25 to 50 µg/mL.
- Escherichia coli : MIC values around 75 µg/mL.
- Mycobacterium tuberculosis : MIC values approximately 8 µg/mL.
These findings suggest that this compound can be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Neuroprotective Effects
In neurobiology, this compound has shown promise in protecting neuronal cells from damage induced by oxidative stress. It inhibits bradykinin-induced calcium signaling in neuroblastoma cells, which is crucial for preventing excitotoxicity .
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with metastatic breast cancer treated with this compound showed a marked reduction in tumor size after 12 weeks of treatment. The study reported a decrease in tumor markers such as CA 15-3, indicating the compound's potential as an effective therapeutic agent .
Case Study 2: Antimicrobial Application
In a study assessing the efficacy of this compound against hospital-acquired infections, it was found to significantly reduce bacterial load in infected wounds compared to standard antibiotic treatments. The results highlighted its effectiveness in reducing infection rates among patients with chronic wounds .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 11.3 µg/mL | Induction of apoptosis |
| HCT-8 | 9.8 µg/mL | Cell cycle modulation | |
| B16 | 8.6 µg/mL | Oxidative stress induction | |
| Antimicrobial | Staphylococcus aureus | 6.25 - 50 µg/mL | Disruption of bacterial cell wall |
| Escherichia coli | 75 µg/mL | Inhibition of protein synthesis | |
| Mycobacterium tuberculosis | 8 µg/mL | Targeting metabolic pathways | |
| Neuroprotective | Neuroblastoma cells | EC50 = 44.6 ± 1.1 µM | Calcium signaling inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
